REACTION_SMILES
|
[CH3:22][C:23](=[O:24])[OH:25].[Cl:3][c:4]1[cH:5][cH:6][c:7]([OH:13])[c:8]([C:9](=[O:10])[OH:11])[cH:12]1.[H:1][H:2].[I:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21]>>[Cl:3][c:4]1[cH:5][c:6]([I:14])[c:7]([OH:13])[c:8]([C:9](=[O:10])[OH:11])[cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc(Cl)ccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1I
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cc(Cl)cc(I)c1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |